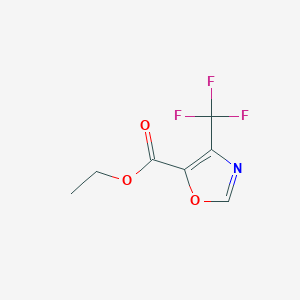

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPXJFSPSKGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves:

- Formation of the oxazole ring system.

- Introduction of the trifluoromethyl group at the 4-position.

- Esterification at the 5-position.

The key challenge lies in the regioselective incorporation of the trifluoromethyl group and the ester functionality on the oxazole scaffold.

Preparation via α-Azidochalcones and Carboxylic Acids (Microwave-Assisted Cyclization)

One advanced method involves the reaction of α-azidochalcones with carboxylic acids under microwave irradiation to form α-amido-1,3-diketones, which subsequently cyclize to yield 2-(trifluoromethyl)oxazoles. This method was investigated in a study focusing on the reactivity of α-azidochalcones with carboxylic acids:

- The initial step forms α-amido-1,3-diketones.

- Treatment with triphenylphosphine, iodine, and triethylamine in dry dichloromethane at room temperature leads to regiospecific cyclization forming 2,4,5-substituted oxazoles.

- The reaction conditions are mild and afford good to excellent yields.

This approach allows precise control over substitution patterns and is efficient for preparing trifluoromethyl-substituted oxazoles, including ethyl esters at the 5-position.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | α-Azidochalcone + Carboxylic acid, microwave | α-Amido-1,3-diketone intermediate |

| 2 | Triphenylphosphine + Iodine + Triethylamine, DCM | Cyclization to 2-(trifluoromethyl)oxazole |

Reference: Beilstein Journal of Organic Chemistry, 2015

Synthesis Using N-Methoxy-N-Methylhydroxylamine and HATU Coupling

Another method involves the synthesis of oxazole carboxamide intermediates, which can be converted to the target ethyl ester:

- Starting from 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

- Coupling with N-methoxy-N-methylhydroxylamine using HATU (a peptide coupling reagent) and DIPEA in DMF at room temperature for 14 hours.

- The product is purified by silica gel chromatography to yield the desired oxazole derivative with trifluoromethyl substitution.

This method is effective for preparing oxazole derivatives with high purity and good yields, suitable for further functional group transformations.

| Parameter | Value |

|---|---|

| Starting Material | 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 25 °C |

| Reaction Time | 14 hours |

| Purification | Silica gel chromatography |

Reference: ChemicalBook, synthesis data

Metal-Free Synthetic Routes and Ester Functionalization

Recent reviews on metal-free synthetic routes to heterocycles such as isoxazoles provide insights that can be adapted for oxazole synthesis:

- Carboxylic acids react with coupling agents like DCC and DMAP to form amides.

- Ethoxycarbonyl formonitrile oxide intermediates react with dipolarophiles under microwave conditions to yield ester-functionalized heterocycles.

- Subsequent transformations allow introduction of trifluoromethyl groups and ester functionalities.

Though this method is more commonly applied to isoxazoles, the principles are applicable to oxazole derivatives, offering environmentally benign alternatives to metal-catalyzed processes.

Reference: RSC Advances, 2021

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| α-Azidochalcone + Carboxylic Acid (Microwave) | α-Azidochalcone, carboxylic acid, triphenylphosphine, iodine, triethylamine, DCM | Regiospecific cyclization, good yields | Requires microwave setup |

| HATU Coupling of Oxazole Carboxylic Acid | HATU, DIPEA, DMF, room temperature, 14 h | High purity, mild conditions | Longer reaction time |

| Metal-Free Ester Functionalization | DCC, DMAP, ethoxycarbonyl formonitrile oxide, microwave | Environmentally friendly, quantitative yields | Mostly applied to isoxazoles, adaptation needed |

Research Findings and Notes

- The microwave-assisted cyclization method is notable for its efficiency and regioselectivity in forming trifluoromethyl-substituted oxazoles, including ethyl esters at the 5-position.

- The use of peptide coupling reagents (e.g., HATU) in the synthesis of oxazole derivatives allows for precise functional group manipulation and high purity products.

- Metal-free synthetic routes offer promising green chemistry alternatives but require further adaptation for direct synthesis of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate.

- No direct preparation method involving simple one-step synthesis is commonly reported; rather, multi-step sequences involving functional group transformations and cyclizations are typical.

- Purification typically involves silica gel chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different oxazole-based compounds.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable scaffold for drug design.

Case Study: Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has shown promise as a precursor for synthesizing antimicrobial agents. A study demonstrated its ability to inhibit bacterial growth in vitro, suggesting its potential as a lead compound in antibiotic development.

Agrochemical Applications

The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides or pesticides. The trifluoromethyl group is known to enhance the potency of agrochemical formulations.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | Chloro group instead of trifluoromethyl | Potentially different reactivity |

| Methyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | Methyl group instead of ethyl | Varying solubility profiles |

| Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate | Bromine substituent | Different biological activity |

This table illustrates the diversity among compounds that share structural similarities with ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, highlighting its unique properties that may influence its effectiveness in agricultural applications.

Synthesis and Reactivity

The synthesis of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves multi-step reactions that leverage its functional groups. The compound can serve as a building block for more complex molecules due to its reactivity.

Synthetic Pathway Example

A common synthetic route involves the reaction of ethyl oxazole derivatives with trifluoromethylating agents under controlled conditions to yield the desired product with high yields .

Future Research Directions

Further studies are warranted to explore the full spectrum of biological activities associated with ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate. Research should focus on:

- Mechanism of Action : Understanding how this compound interacts with biological targets.

- Toxicological Studies : Assessing safety profiles for potential pharmaceutical and agricultural applications.

- Optimization of Synthesis : Developing more efficient synthetic methods to increase yield and reduce costs.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Comparison Points

Heterocyclic Core Differences

- Oxazole vs. Thiazole () : Thiazoles (sulfur atom) exhibit greater polarizability and hydrogen-bonding capacity compared to oxazoles (oxygen). This influences bioavailability; e.g., thiazole derivatives like Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate may show stronger binding to biological targets due to sulfur’s larger atomic radius .

- Oxazole vs. Triazole () : Triazoles (three nitrogen atoms) are more aromatic and rigid, enhancing thermal stability. Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is often used in metal-organic frameworks (MOFs) due to its coordination capability .

Substituent Effects

- Trifluoromethyl Position : The target compound’s -CF₃ group at position 4 creates a strong electron-withdrawing effect, stabilizing the oxazole ring and directing electrophilic attacks to position 2. In contrast, compounds like Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate leverage -Cl at position 2 for Suzuki-Miyaura cross-coupling .

- Fluorination Level: Difluoromethyl (-CHF₂) in Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate reduces electron withdrawal compared to -CF₃, increasing solubility but decreasing metabolic resistance .

Functional Group Reactivity

- Ester vs. Amine: Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate’s -NH₂ group enables conjugation with carbonyl groups, whereas ester-containing derivatives are prone to hydrolysis under basic conditions .

- Halogenated Derivatives : Chlorine or bromine substituents (e.g., Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate) enhance reactivity in SN2 reactions, useful for synthesizing branched analogs .

Biological Activity

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has the following molecular characteristics:

- Molecular Formula : C7H6F3NO3

- Molecular Weight : 209.12 g/mol

- Functional Groups : Contains a trifluoromethyl group and an oxazole ring, which contribute to its reactivity and biological interactions.

The trifluoromethyl group is particularly notable for enhancing the lipophilicity and biological activity of compounds, allowing for better interaction with biological targets .

Preliminary studies suggest that Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action within biological systems. The compound may inhibit or modulate specific enzymes or receptors involved in metabolic pathways .

Cytotoxicity Studies

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and leukemia cell lines . The following table summarizes the cytotoxic activity of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Induces apoptosis |

| Compound B | U-937 | 5.5 | Inhibits proliferation |

| Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | TBD | TBD | TBD |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Flow cytometry assays revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased p53 expression levels in treated cells .

Case Study 2: Enzyme Interaction

In another investigation, the compound was assessed for its ability to inhibit specific enzymes related to cancer progression. Molecular docking studies indicated strong binding affinity between Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate and cyclooxygenase enzymes (COX), suggesting a potential role in anti-inflammatory pathways as well .

Comparative Analysis with Similar Compounds

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate shares structural similarities with other oxazole derivatives, which may influence its biological activity. The following table compares key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | Contains an amino group | Enhanced anticancer activity |

| Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | Chlorine substitution | Potential antimicrobial properties |

| Ethyl 4-trifluoromethyl-2-hydroxyoxazole-5-carboxylate | Hydroxyl group for increased solubility | Improved enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via cyclization or coupling reactions involving trifluoromethyl-containing precursors. For example, describes a multi-step synthesis starting with brominated or fluorinated aryl/heteroaryl ketones, followed by condensation with ethyl pyrrole-2-carboxylate intermediates. Sodium borohydride reduction in ethanol is used to reduce carbonyl groups to methylene (D1 step) . Key intermediates include Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (200) and Ethyl 4-(3-fluoro-4-(trifluoromethyl)phenylcarbonyl)-3-methyl-1H-pyrrole-2-carboxylate (233), characterized by H NMR and ESIMS .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

- Methodological Answer : H NMR and LCMS are primary tools. For instance, H NMR in CDCl typically shows signals for the ethyl ester group (δ ~1.3–1.4 ppm for CH, δ ~4.3–4.4 ppm for CH) and deshielded protons on the oxazole/trifluoromethyl moieties (δ 7.0–8.5 ppm) . LCMS (e.g., m/z 366 [M+H]) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) confirm molecular weight and purity .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer : Byproducts often arise from incomplete trifluoromethylation or ester hydrolysis. highlights the use of silica gel chromatography to separate impurities, while recommends optimizing reaction time and stoichiometry (e.g., using 2 equivalents of NaBH for reductions) . Purity is validated via HPLC with trifluoroacetic acid modifiers to enhance peak resolution .

Advanced Research Questions

Q. How can conflicting H NMR data for structurally similar derivatives be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, emphasizes using crystallographic validation (via SHELX) to confirm tautomeric forms. If crystal structures are unavailable, C NMR and NOESY can differentiate between isomers. Cross-referencing with analogs (e.g., Ethyl 4-methyl-1,3-oxazole-5-carboxylate in ) aids in assigning signals .

Q. What strategies optimize reaction yields in trifluoromethyl-oxazole syntheses?

- Methodological Answer : Yield optimization requires careful control of electron-withdrawing groups (e.g., trifluoromethyl) that hinder cyclization. suggests using electron-deficient aryl ketones to accelerate condensation. For example, substituting bromine at the 2-position of pyridine (as in intermediate 200) improves reactivity. Microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl) may also enhance efficiency .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the oxazole ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) at electron-deficient positions. demonstrates its use in Suzuki-Miyaura couplings with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid), requiring Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) . Steric hindrance can be mitigated using bulky ligands (e.g., XPhos) to prevent catalyst poisoning.

Critical Analysis of Contradictory Evidence

- Synthetic Routes : and describe divergent approaches (pyrrole condensation vs. pyrazole cyclization). Researchers must select methods based on substituent compatibility: pyrrole routes favor electron-deficient aryl groups, while pyrazole routes tolerate bulkier substituents .

- Analytical Methods : While relies on LCMS/HPLC, prioritizes crystallography. A combined approach (HPLC for purity + SHELX for structure) is recommended for rigorous validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.